[6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile
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Overview
Description
[6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile: is a complex organic compound with a unique structure that includes a pyrroloquinoline core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable pyrroloquinoline precursor under acidic conditions, followed by cyclization and nitrile formation .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced pyrroloquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrroloquinoline derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest for their potential biological activities .
Biology: In biological research, the compound is studied for its potential as an anticoagulant, with activity against coagulation factors Xa and XIa .
Medicine: The compound’s structure allows it to be a candidate for drug design, particularly in the development of anticoagulant drugs and other therapeutic agents .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules .
Mechanism of Action
The mechanism of action of [6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile involves its interaction with specific molecular targets, such as coagulation factors in the blood. The compound inhibits these factors, thereby preventing the formation of blood clots. The exact molecular pathways involve binding to the active sites of these factors, leading to their inactivation .
Comparison with Similar Compounds
- 6-aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
- 6-(4-chlorophenyl)-5H-chromeno[4,3-b]pyridin-2-yl]-2H-1,4-benzoxazin-3(4H)-one
Uniqueness: The uniqueness of [6-(4-chlorophenyl)-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]propanedinitrile lies in its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C24H20ClN3O |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
2-[9-(4-chlorophenyl)-5,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H20ClN3O/c1-14-5-10-18-21-19(14)20(15(11-26)12-27)22(29)28(21)23(2,3)13-24(18,4)16-6-8-17(25)9-7-16/h5-10H,13H2,1-4H3 |
InChI Key |
BRTFSCTXHYDERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(CC(N3C(=O)C2=C(C#N)C#N)(C)C)(C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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